molecular formula C11H10ClNO3S B1404492 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride CAS No. 1268026-52-3

4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride

Cat. No.: B1404492
CAS No.: 1268026-52-3
M. Wt: 271.72 g/mol
InChI Key: VWDHSLTXFBCAIG-UHFFFAOYSA-N
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Description

“4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride” is a chemical compound with a molecular weight of 271.72 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClNO3S/c12-17(15,16)9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.72 . Unfortunately, other physical and chemical properties like boiling point, linear structure formula, etc., are not available in the sources I found.

Scientific Research Applications

Fungicidal Activity

  • The compound is a derivative of pyroquilon, which has potential fungicidal activity. Synthesis studies have been conducted on derivatives with functionalization in specific positions, showing its relevance in fungicide development (Kappe & Kappe, 2009).

Antibacterial Agents

  • Substituted derivatives of the compound have been synthesized and tested for antibacterial activities, showing potential in the treatment of systemic infections. This includes studies on compounds like 8-Fluoro-1,2-dihydro-2-methyl-9-(4-methyl-1-piperazinyl)-6-oxo-6H- pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, which exhibited potent antibacterial activity (Ishikawa et al., 1990).

Diuretic Properties

  • Compounds like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, derived from this compound, have strong diuretic properties and potential use in hypertension remedies. This includes studies on polymorphic modifications of the compound, analyzing interactions and crystal packing (Shishkina et al., 2018).

Asthma Treatment

  • Pyrrolo[3,2,1-ij]quinoline derivatives have been synthesized and evaluated for their activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma. These studies include the synthesis of compounds like 4-n-butyl-5,6-dihydro-8-hydroxy-2-methyl-1- [2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1- ij]quinoline, showing oral activity in guinea pig models against bronchospasm and bronchoconstriction (Paris et al., 1995).

Antitubercular Agents

  • Several studies have focused on the synthesis of derivatives with antitubercular activity. This includes the synthesis of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid hetarylamides and their evaluation as potential antitubercular agents (Ukrainets et al., 2007).

Synthesis Methods

  • Research has been conducted on the synthesis of 4,4,6-trimethyl-8-R-4H-pyrrolo [3,2,1-ij] quinoline-1,2-diones, exploring the features of the Stolle reaction in a series of substituted tetrahydroquinoline, and its applications in producing compounds with various functional groups (Lescheva et al., 2014).

Properties

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-17(15,16)9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDHSLTXFBCAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268026-52-3
Record name 11-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
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4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
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4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
Reactant of Route 4
4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
Reactant of Route 5
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4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride
Reactant of Route 6
4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride

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